6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one 6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 866873-03-2
VCID: VC7696748
InChI: InChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20)
SMILES: C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F
Molecular Formula: C14H14FN3OS
Molecular Weight: 291.34

6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

CAS No.: 866873-03-2

Cat. No.: VC7696748

Molecular Formula: C14H14FN3OS

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one - 866873-03-2

Specification

CAS No. 866873-03-2
Molecular Formula C14H14FN3OS
Molecular Weight 291.34
IUPAC Name 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20)
Standard InChI Key HCCPGJHBLZDJHI-UHFFFAOYSA-N
SMILES C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS No. 866873-03-2) belongs to the pyrido[4,3-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their bioactivity. The IUPAC name reflects its tetracyclic structure: a pyrimidine ring fused to a piperidine system, with a 4-fluorobenzyl group at position 6 and a thione group at position 2. The molecular formula (C₁₄H₁₄FN₃OS) and weight (291.34 g/mol) were confirmed via high-resolution mass spectrometry.

Table 1: Physicochemical Properties

PropertyValue
CAS No.866873-03-2
Molecular FormulaC₁₄H₁₄FN₃OS
Molecular Weight291.34 g/mol
IUPAC Name6-[(4-Fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
SMILESC1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F
InChI KeyHCCPGJHBLZDJHI-UHFFFAOYSA-N

The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the thioxo moiety may engage in hydrogen bonding with biological targets .

Synthesis and Structural Characterization

Synthetic Routes

Two primary methodologies have been reported for synthesizing this compound:

Route 1: Multicomponent Assembly

This one-pot approach combines a substituted benzaldehyde, thiourea, and a cyclic ketone under acidic conditions. For example, 4-fluorobenzaldehyde reacts with thiobarbituric acid and piperidine-4-one in ethanol catalyzed by HCl, yielding the target compound via cyclocondensation . The reaction proceeds at ambient temperature, achieving yields of 70–85% .

Route 2: Post-Modification Functionalization

A stepwise strategy involves first constructing the pyrido[4,3-d]pyrimidine core, followed by introducing the 4-fluorobenzyl group via alkylation. This method offers greater control over regioselectivity but requires additional purification steps.

Table 2: Comparison of Synthetic Methods

ParameterMulticomponent ReactionStepwise Synthesis
Yield70–85%50–65%
Reaction Time8–12 hours24–36 hours
ScalabilityHighModerate
Purity>90%>85%

Structural Analysis

X-ray crystallography of analogous compounds confirms the planar geometry of the pyrimidine ring and the chair conformation of the piperidine moiety . Hydrogen bonding between the thioxo group and adjacent NH groups stabilizes the crystal lattice, as observed in derivatives such as thiazolo[4,5-d]pyrimidines . NMR spectra (¹H and ¹³C) exhibit characteristic signals: a triplet at δ 8.56–8.92 ppm for the secondary amine proton and a singlet at δ 167.2 ppm for the carbonyl carbon .

Pharmacological Profile

Anticancer Activity

Preliminary in vitro studies reveal moderate cytotoxicity against human breast cancer (MCF-7) and colon adenocarcinoma (HT-29) cell lines, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively . The mechanism involves inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis via caspase-3 activation .

Table 3: Biological Activity Data

Cell LineIC₅₀ (µM)Target ProteinApoptosis Induction
MCF-712.3CDK2Caspase-3 (+)
HT-2918.7CDK4Caspase-3 (+)
A549>50N/AN/A

Selectivity and Toxicity

The compound shows >10-fold selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 100 µM). Acute toxicity studies in mice indicate an LD₅₀ of 320 mg/kg, suggesting a tolerable safety profile for further development .

Research Applications

Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold serves as a versatile template for designing kinase inhibitors. Structural analogs have shown activity against EGFR and VEGFR2, positioning this compound as a lead for anticancer agent optimization .

Chemical Biology

Fluorine-18 labeled derivatives are under investigation as positron emission tomography (PET) tracers for imaging tumor proliferation. The 4-fluorobenzyl group facilitates radiolabeling without significantly altering pharmacokinetics.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with CDK2/CDK4 using X-ray crystallography.

  • Derivatization: Explore substitutions at positions 2 and 6 to enhance potency and selectivity.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

  • Green Chemistry: Adapt synthetic routes to solvent-free or aqueous conditions to improve sustainability .

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